N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE
Overview
Description
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound that features a unique combination of indole, tetrazole, and cyclohexanamine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE can be achieved through a multi-step process involving the following key steps:
Fischer Indolisation: This step involves the formation of the indole core from aryl hydrazines and ketones under acidic conditions.
N-Alkylation: The indole intermediate undergoes N-alkylation with an appropriate alkyl halide to introduce the ethyl chain.
Tetrazole Formation: The tetrazole ring is introduced through a cyclization reaction involving an appropriate nitrile and azide source.
Cyclohexanamine Introduction: The final step involves the coupling of the tetrazole-indole intermediate with cyclohexanamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The indole and cyclohexanamine moieties can be oxidized under suitable conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines and other reduced derivatives.
Substitution: The chlorine atoms on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Investigation of its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Synthesis: Use as a building block for the synthesis of more complex molecules and materials.
Material Science:
Mechanism of Action
The mechanism of action of N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and selectivity. The cyclohexanamine group may contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptamine and serotonin share the indole core and exhibit similar biological activities.
Tetrazole Derivatives: Compounds like losartan and valsartan contain the tetrazole ring and are used as antihypertensive agents.
Cyclohexanamine Derivatives: Compounds such as cyclohexylamine and its derivatives are used in various industrial applications.
Uniqueness
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to its combination of indole, tetrazole, and cyclohexanamine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits .
Properties
IUPAC Name |
N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2N6/c1-16-8-7-9-17(2)24(16)34-25(31-32-33-34)26(13-5-4-6-14-26)29-15-12-19-18(3)30-23-20(19)10-11-21(27)22(23)28/h7-11,29-30H,4-6,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJOEICLPACAFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NCCC4=C(NC5=C4C=CC(=C5Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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